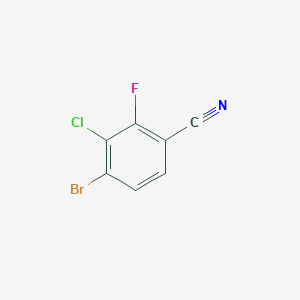

4-ブロモ-3-クロロ-2-フルオロベンゾニトリル

概要

説明

4-Bromo-3-chloro-2-fluorobenzonitrile is a derivative of benzonitrile with bromide, chloride, and fluoride functional groups . It is used as an intermediate in the production of OLEDs, pharmaceuticals, electronics, and chemical products .

Synthesis Analysis

The synthesis of 4-Bromo-3-chloro-2-fluorobenzonitrile involves several steps. One method involves a Stille coupling reaction followed by the conversion of nitrile to amidine using lithium bis(trimethylsilyl)amide . Another method involves the electrophilic substitution of bromine on the benzene ring, followed by the substitution of the fluorine atom with a bromine atom .Molecular Structure Analysis

The empirical formula of 4-Bromo-3-chloro-2-fluorobenzonitrile is C7H2BrClFN . The SMILES string representation is Fc1cc(Br)ccc1C#N .Chemical Reactions Analysis

4-Bromo-3-chloro-2-fluorobenzonitrile can undergo palladium-catalysed cross-coupling reactions . In both solution and the solid phase, a variety of ketone oxime anions have been treated with 4-substituted-2-fluorobenzonitriles to give the corresponding nucleophilic aromatic substitution aryloxime adducts .Physical and Chemical Properties Analysis

4-Bromo-3-chloro-2-fluorobenzonitrile is a white or off-white crystalline solid . It is soluble in organic solvents such as methanol, ethanol, and dichloromethane but insoluble in water . The compound has a density of 1.67 g/cm3 and a boiling point of 231 °C .科学的研究の応用

有機合成

4-ブロモ-3-クロロ-2-フルオロベンゾニトリル: は、有機合成における貴重な中間体です。そのハロゲン化構造により、複雑な分子を構築するための汎用性の高いビルディングブロックになります。特に、ヘテロ環の合成に役立ちます。ヘテロ環は、炭素以外の原子を少なくとも1つ含む環です。 これらのヘテロ環は、多くの医薬品や農薬に多く見られます .

医薬品研究

医薬品研究において、この化合物は新規医薬品の開発に不可欠です。抗がん剤、抗真菌剤、抗ウイルス剤の可能性のある分子を作成するために使用できます。 様々な化学反応を起こす能力は、新規治療法を探求する医薬品化学者にとって重要な要素です .

材料科学

4-ブロモ-3-クロロ-2-フルオロベンゾニトリル: は、電子デバイスで使用される有機化合物の合成における中間体として、材料科学において役割を果たします。 例えば、有機発光ダイオード(OLED)中間体の作成に使用され、ディスプレイ技術の進歩に貢献しています .

分析化学

分析化学では、この化合物は、新規分析方法を開発する際に、標準物質または参照物質として使用できます。 その明確な構造と特性により、分析機器の正確な校正と試験が可能になります .

作用機序

Target of Action

It is known that this compound is used as a pharmaceutical and electronic intermediate . It is also used in the synthesis of heterocycles and liquid crystals .

Mode of Action

It is known that a variety of ketone oxime anions have been treated with 4-substituted-2-fluorobenzonitriles to give the corresponding nucleophilic aromatic substitution aryloxime adducts .

Biochemical Pathways

Under aqueous acidic conditions, the aryloxime adducts formed by the compound underwent cyclization to give the corresponding ketones .

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its bioavailability.

Result of Action

It is known that the compound is used in the synthesis of heterocycles and liquid crystals , suggesting that it may have a role in the formation of these structures.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3-chloro-2-fluorobenzonitrile. For instance, it is recommended that the compound be stored in a cool, dry, and well-ventilated place . This suggests that exposure to heat, moisture, or poor ventilation could potentially affect the compound’s stability and efficacy.

Safety and Hazards

The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P338 + P351) .

生化学分析

Biochemical Properties

4-Bromo-3-chloro-2-fluorobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of heterocycles and liquid crystals. It interacts with various enzymes and proteins, facilitating nucleophilic aromatic substitution reactions. For instance, ketone oxime anions can react with 4-Bromo-3-chloro-2-fluorobenzonitrile to form aryloxime adducts, which can further cyclize under acidic conditions to yield ketones . This compound’s interactions with enzymes and proteins are primarily based on its ability to undergo substitution reactions, making it a valuable intermediate in organic synthesis.

Cellular Effects

The effects of 4-Bromo-3-chloro-2-fluorobenzonitrile on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, its role in the synthesis of persistent room-temperature phosphorescent dyes indicates its potential impact on cellular fluorescence and imaging applications . Additionally, the compound’s interactions with cellular proteins and enzymes can lead to changes in metabolic pathways, affecting overall cell function.

Molecular Mechanism

At the molecular level, 4-Bromo-3-chloro-2-fluorobenzonitrile exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to undergo nucleophilic aromatic substitution reactions allows it to form covalent bonds with target biomolecules, leading to changes in their activity and function. These interactions can result in alterations in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-3-chloro-2-fluorobenzonitrile can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Bromo-3-chloro-2-fluorobenzonitrile remains stable under ambient conditions, but its reactivity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, including potential toxicity at higher concentrations.

Dosage Effects in Animal Models

The effects of 4-Bromo-3-chloro-2-fluorobenzonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal biochemical processes . Threshold effects are often observed, where a specific dosage level marks the transition from beneficial to harmful effects.

Metabolic Pathways

4-Bromo-3-chloro-2-fluorobenzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s ability to undergo nucleophilic aromatic substitution reactions allows it to participate in the synthesis of complex organic molecules, affecting overall metabolic pathways . Its interactions with specific enzymes can lead to changes in the levels of key metabolites, impacting cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-Bromo-3-chloro-2-fluorobenzonitrile is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is critical for its biochemical effects, as it determines the concentration of the compound in different cellular regions.

Subcellular Localization

The subcellular localization of 4-Bromo-3-chloro-2-fluorobenzonitrile is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . The compound’s localization can impact its interactions with biomolecules and its overall biochemical effects.

特性

IUPAC Name |

4-bromo-3-chloro-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFN/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFMVBRXNPGOQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679212 | |

| Record name | 4-Bromo-3-chloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160574-68-4 | |

| Record name | 4-Bromo-3-chloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

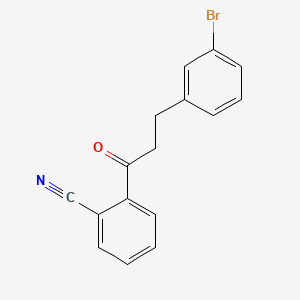

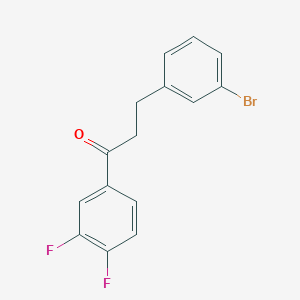

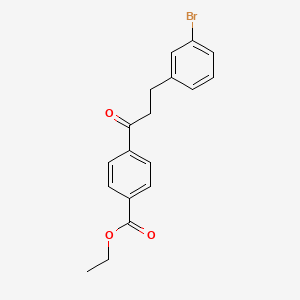

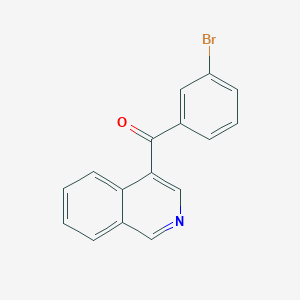

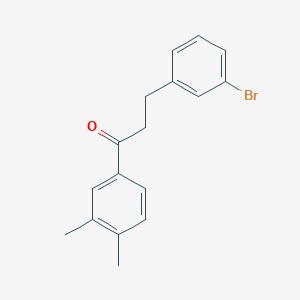

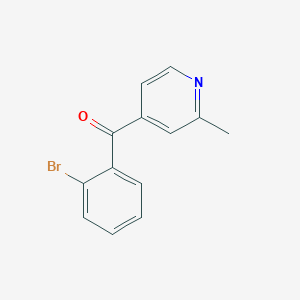

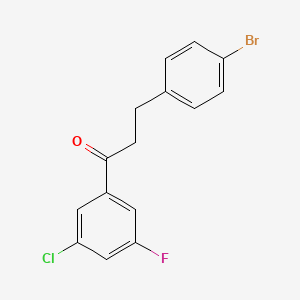

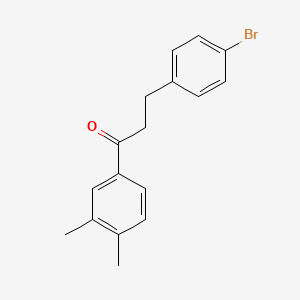

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1373705.png)

![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B1373715.png)

![6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1373716.png)